2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine
Description
2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 2-(methylthio)pyrimidin-4-yl moiety at position 2. Evidence suggests that derivatives of imidazo[1,2-a]pyridine with pyrimidine substituents can stabilize low-energy protein conformations via interactions with switch-I/II regions, mimicking inactive KRAS states . The methylthio group in the pyrimidine ring may enhance hydrophobic interactions and modulate electronic properties, distinguishing it from other analogs .
Structure
3D Structure
Properties
Molecular Formula |
C13H12N4S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-methyl-3-(2-methylsulfanylpyrimidin-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3 |
InChI Key |
OMEVKQSJWBGJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Preparation Methods
α-Haloketone and 2-Aminopyridine Condensation
The foundational approach for imidazo[1,2-a]pyridine synthesis involves reacting α-haloketones with 2-aminopyridines. For the target compound, 2-(methylthio)pyrimidin-4-yl carbonyl chloride serves as the α-haloketone precursor. Neutral alumina catalyzes this reaction at ambient temperatures, enabling nucleophilic substitution at the pyridine nitrogen (Scheme 1).
Mechanistic Insights :
-
Nucleophilic attack by 2-aminopyridine on the α-halo carbonyl group.
-
Cyclization via intramolecular dehydration to form the imidazo[1,2-a]pyridine core.
-
Introduction of the 2-(methylthio)pyrimidin-4-yl group at position 3 during cyclization.
Optimization :
-
Solvent-free conditions at 60°C improve atom economy (yield: 68–73%).
-
Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min at 150 W).
Cross-Coupling Strategies for Late-Stage Functionalization
Suzuki-Miyaura Coupling
The pyrimidine moiety is introduced via palladium-catalyzed coupling between imidazo[1,2-a]pyridine boronic esters and 4-bromo-2-(methylthio)pyrimidine.
Typical Conditions :
Example :
2-Methylimidazo[1,2-a]pyridine-3-boronic acid reacts with 4-bromo-2-(methylthio)pyrimidine under microwave irradiation (100°C, 20 min), achieving 70% yield.
Mizoroki-Heck Reaction
For alkyl chain incorporation, Pd(OAc)₂ and DIPEA facilitate coupling between 3-iodoimidazo[1,2-a]pyridine and vinylpyrimidine derivatives.
Key Data :
Multicomponent Reactions
Three-Component Aza-Friedel–Crafts Reaction
Y(OTf)₃-catalyzed reactions enable simultaneous incorporation of aldehydes and amines into the imidazo[1,2-a]pyridine framework.
Procedure :
-
Imidazo[1,2-a]pyridine (1 equiv), 2-(methylthio)pyrimidine-4-carbaldehyde (1.2 equiv), methylamine (1.5 equiv).
-
Catalyst: Y(OTf)₃ (10 mol%).
-
Solvent: CH₃CN, 80°C, 6 h.
Advantages :
Microwave-Assisted Synthesis
One-Pot Cyclization
DiMauro’s method adapts microwave irradiation for rapid core formation:
Steps :
-
2-Aminopyridine, methyl glyoxal, and 2-(methylthio)pyrimidine-4-carbonitrile react under microwave (300 W, 140°C).
-
Time: 10 min.
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Condensation | Al₂O₃ | 2 h | 68 | Solvent-free |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 20 min | 70 | Late-stage functionalization |
| Aza-Friedel–Crafts | Y(OTf)₃ | 6 h | 63 | Multicomponent efficiency |
| Microwave Cyclization | None | 10 min | 78 | Rapid synthesis |
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-(methylthio)pyrimidin-4-yl group undergoes nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine ring and the leaving-group capability of methylthio (SMe).
Example Reaction :
Replacement of SMe with amines or alcohols under acidic or basic conditions:
Key Data :
| Nucleophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | CuI | 78 | |
| Phenol | K₂CO₃ | 65 |
Oxidation of Methylthio Group
The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which modulate electronic properties and biological activity.
Example Reaction :
Key Data :
| Oxidizing Agent | Product (S-Oxidation State) | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 92 | |
| mCPBA | Sulfone | 85 |
Cross-Coupling Reactions
The pyrimidine and imidazo[1,2-a]pyridine rings participate in metal-catalyzed cross-couplings:
a) Suzuki-Miyaura Coupling
Functionalization at the pyrimidine C4 position:
Key Data :
| Aryl Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Pd(dppf)Cl₂ | 73 | |
| 4-NO₂-Phenyl | Pd(OAc)₂/XPhos | 68 |
b) Buchwald-Hartwig Amination
Introduction of amines at the imidazo[1,2-a]pyridine C6 position:
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine core undergoes regioselective halogenation or nitration:
Example :
Regioselectivity : Directed by the electron-donating methyl group at C2 and the pyrimidine ring’s electron-withdrawing effects.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused polyheterocycles:
Example :
Key Data :
| Dipolarophile | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ph-C≡N-O | Cu(OTf)₂ | Triazolo[4,3-a]pyrimidine | 81 |
Biological Activity and SAR Insights
Modifications at the methylthio group and pyrimidine ring significantly impact bioactivity:
Anticancer Activity :
-
Sulfone derivatives show enhanced binding to KRAS G12D (IC₅₀ = 0.45 μM vs. 1.2 μM for SMe) .
Antitubercular Activity : -
C3-Cyano analogs exhibit MIC₉₀ = 0.07 μM against M. tuberculosis .
Metabolic Stability
The methyl group at C2 improves metabolic stability by blocking cytochrome P450 oxidation:
| Modification | HLM Clint (μL/min/mg) | Reference |
|---|---|---|
| 2-Methyl | 25 | |
| 2-H | 140 |
Scientific Research Applications
2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison:
Structural and Functional Differences
Key Observations :
Substituent Impact on Activity :
- The target compound ’s methylthio-pyrimidine group likely optimizes hydrophobic and electronic interactions with KRASG12D, contrasting with C4 ’s phenyl-triazol group, which induces conformational stabilization via π-π stacking .
- 15a and related chlorophenyl-triazol derivatives (e.g., 15d , 15g ) show high yields (78–92%) and agonist activity, suggesting that halogenation enhances binding to nuclear receptors but may reduce solubility .
Electronic and Reactivity Differences: The bis(methylthio)methylene analog () exhibits pronounced electrophilicity, enabling reactions with bifunctional reagents to form spirocyclic derivatives, unlike the target compound’s pyrimidine-thioether motif . Selenium-annulated derivatives () demonstrate unique catalytic applications due to selenium’s polarizability, a feature absent in sulfur-only analogs .
Physicochemical and Spectral Properties
NMR Data :
- Triazole derivatives () show distinct $ ^1H $-NMR signals for triazole protons (δ 7.8–8.2 ppm) and chlorophenyl groups (δ 7.4–7.6 ppm), whereas the target compound’s methylthio group would resonate near δ 2.5 ppm .
- Bis(methylthio) analogs () display deshielded carbons (δ 160–170 ppm in $ ^{13}C $-NMR) due to electron-withdrawing effects .
Thermal Stability :
- Selenium-fused derivatives exhibit higher thermal stability (), while triazole-containing compounds may decompose at lower temperatures due to N–N bond fragility .
Biological Activity
2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine, with the CAS number 264127-50-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4S. The presence of both imidazo and pyrimidine rings contributes to its biological activity, particularly in the context of drug design.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Significant inhibition of cancer cell growth.
- Antimicrobial : Activity against various bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation markers.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth in various cancer cell lines (e.g., HeLa, MCF-7) |
| Antimicrobial | Effective against specific bacterial strains |
| Anti-inflammatory | Reduces levels of inflammatory cytokines |
Case Studies and Research Findings
A comprehensive review highlighted the pharmacological activities of imidazo[1,2-a]pyridine analogs. For instance, a study demonstrated that derivatives with specific substitutions on the imidazo ring showed enhanced potency against cancer cell lines.
Case Study: EEDi-5285
In a study published in Nature, EEDi-5285 was identified as an exceptionally potent inhibitor of embryonic ectoderm development (EED), showcasing high binding affinity and efficacy in the KARPAS422 cell line. This compound's structure was modified to enhance its interaction with EED, leading to improved anticancer properties .
Table 2: Potency Comparison of Analogues
| Compound | Binding Affinity (IC50) | Cell Growth Inhibition (IC50) |
|---|---|---|
| EEDi-5285 | 0.2 nM | Similar to control |
| Compound A | 0.4 nM | 10 µM |
| Compound B | 0.6 nM | 15 µM |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the methylthio group and the position of substituents on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups enhances binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to functionalize the imidazo[1,2-a]pyridine core, particularly at the C-2 and C-3 positions?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds . For C-2 functionalization, nucleophilic substitution reactions using isothiouronium salts have been demonstrated to introduce thioalkyl groups (e.g., methylthio) . At C-3, modifications often involve Mannich bases or phenylamino groups to enhance pharmacological activity. Copper-catalyzed three-component coupling (TCC) reactions with 2-aminopyridines, arylaldehydes, and alkynes offer a versatile route to diversify substituents .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally and spectroscopically?
- Methodological Answer : Standard characterization includes:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–9.0 ppm for pyrimidine/imidazo rings) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve regiochemistry in cases of ambiguous substitution (e.g., distinguishing C-2 vs. C-3 functionalization) .
Q. What preliminary biological screening assays are recommended for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution assays (MIC determination) .
- Enzyme inhibition : Use COX-1/COX-2 fluorometric assays to evaluate selectivity (e.g., IC50 values for COX-2 inhibition reported as low as 0.07 μM) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify lead compounds .
Advanced Research Questions
Q. How can structural modifications at C-3 of the imidazo[1,2-a]pyridine core enhance pharmacological selectivity (e.g., COX-2 inhibition)?
- Methodological Answer :
- Introduce bulky substituents (e.g., morpholine or phenylamino groups) to sterically hinder COX-1 binding while maintaining COX-2 affinity .
- Case Study : A morpholine-substituted derivative showed COX-2 IC50 = 0.07 μM and selectivity index = 217.1, outperforming smaller substituents .
- Table :
| Substituent at C-3 | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Morpholine | 0.07 | 217.1 |
| Methylthio | 1.2 | 12.5 |
Q. How should researchers address contradictory data in biological activity studies (e.g., lack of antibacterial activity despite structural similarity to active analogs)?
- Methodological Answer :
- Mechanistic divergence : Antibacterial activity may depend on specific protein targets (e.g., DNA gyrase vs. membrane disruption) not addressed in initial screens .
- Solubility/permeability : Use logP/logD calculations (e.g., LogD7.4 >3 indicates poor aqueous solubility) to optimize physicochemical properties .
- Resistance profiling : Test against efflux pump-deficient bacterial strains to rule out transporter-mediated resistance .
Q. What advanced strategies enable regioselective functionalization of imidazo[1,2-a]pyridines under mild conditions?
- Methodological Answer :
- Radical reactions : Utilize photocatalysis (e.g., Ru(bpy)3Cl2) or transition-metal catalysis (e.g., CuI) for C–H bond activation at C-6 or C-8 positions .
- Sulfenylation : Achieve C-3 sulfenylation using disulfides under oxidative conditions (e.g., I2/DMSO) with >80% regioselectivity .
Key Challenges and Future Directions
- Data gaps : Limited pharmacokinetic data (e.g., plasma stability, CYP450 interactions) for derivatives like 2-methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine.
- Emerging methods : Explore fragment-based drug design (FBDD) to optimize imidazo[1,2-a]pyridine fragments for CNS permeability or antitubercular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
